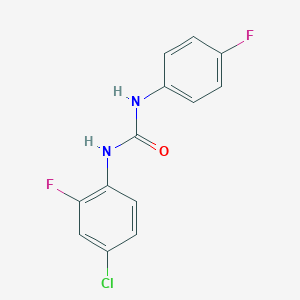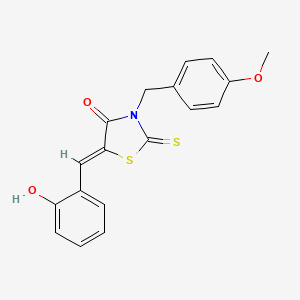
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF). This compound selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water across cell membranes. CFTRinh-172 has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the development of new CF therapies.
作用機序
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea selectively targets the CFTR protein, which is responsible for regulating the movement of salt and water across cell membranes. CFTR is a chloride channel that is activated by cyclic AMP (cAMP) and is critical for maintaining the proper balance of salt and water in the lungs and other organs. N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea binds to a specific site on the CFTR protein, known as the CFTR-inhibitory binding site (CIBS), and blocks chloride ion transport through the channel. This results in an increase in the amount of salt and water on the surface of the airway epithelium, which can help to improve lung function in CF patients.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has been shown to improve CFTR function in vitro and in vivo, leading to an increase in chloride ion transport and a reduction in mucus viscosity. In animal models of CF, N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has been shown to improve lung function, reduce inflammation, and decrease bacterial load. N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has also been shown to have effects on other ion channels and transporters, including the epithelial sodium channel (ENaC) and the multidrug resistance protein 1 (MDR1).
実験室実験の利点と制限
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has several advantages for use in lab experiments, including its high degree of purity and selectivity for the CFTR protein. However, there are also some limitations to its use, including its potential for off-target effects on other ion channels and transporters, and the need for careful dosing and monitoring to avoid toxicity.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea and related compounds. One area of focus is the development of more potent and selective CFTR inhibitors, with the goal of improving CFTR function and reducing mucus viscosity in CF patients. Another area of interest is the use of CFTR inhibitors in combination with other therapies, such as antibiotics and anti-inflammatory drugs, to improve outcomes in CF patients. Finally, there is ongoing research on the use of CFTR inhibitors in other diseases, such as secretory diarrhea and polycystic kidney disease, where CFTR dysfunction is also a factor.
合成法
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea can be synthesized using a variety of methods, including the reaction of 4-chloro-2-fluoroaniline with 4-fluorobenzoyl isocyanate in the presence of a base such as triethylamine. This reaction yields N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea as a white solid with a high degree of purity. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions and the use of a one-pot procedure involving the reaction of 4-chloro-2-fluoroaniline with 4-fluorobenzoyl chloride in the presence of a base and a catalyst.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in treating CF. CF is a genetic disease that affects the lungs, pancreas, and other organs, causing a buildup of thick, sticky mucus that can lead to chronic infections and other complications. N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the development of new CF therapies. In addition to its potential use in treating CF, N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has also been studied for its effects on other ion channels and transporters, including the epithelial sodium channel (ENaC) and the multidrug resistance protein 1 (MDR1).
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-8-1-6-12(11(16)7-8)18-13(19)17-10-4-2-9(15)3-5-10/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUASEMXLSAGAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(1-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5303557.png)
![1-[1-({6-[butyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5303568.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5303582.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5303584.png)

![1-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5303595.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-propyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5303601.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5303613.png)
![3-[4-(allyloxy)phenyl]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5303621.png)
![1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303628.png)
![N-{3-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5303634.png)

![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)